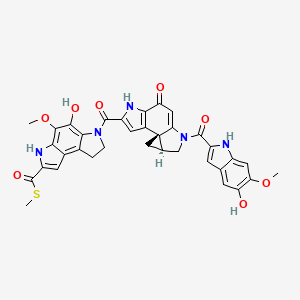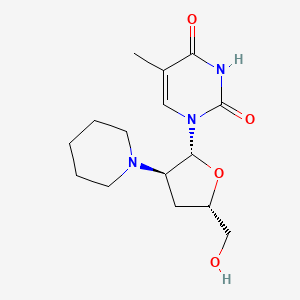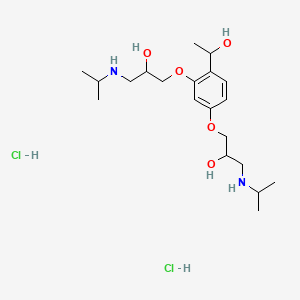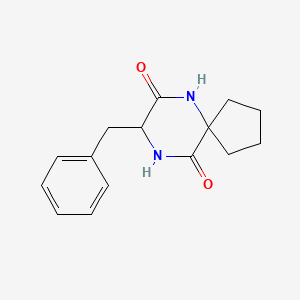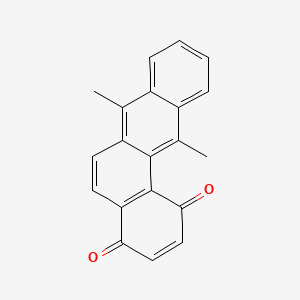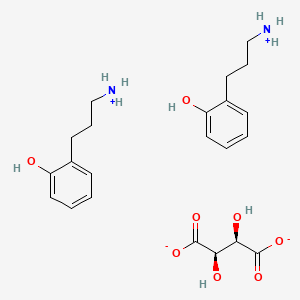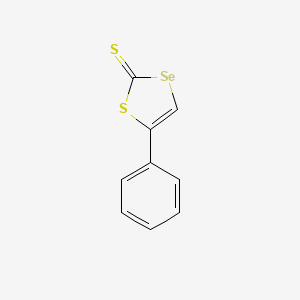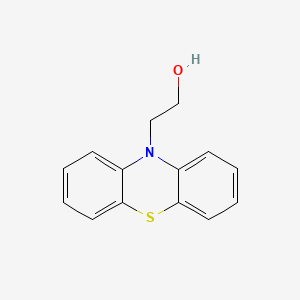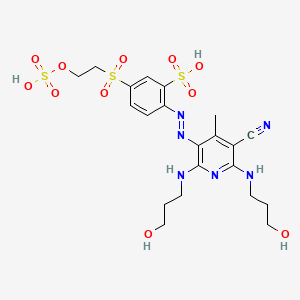
Awh8S3Y7RM
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Awh8S3Y7RM” is a synthetic chemical with a complex structureThe systematic name of this compound is 2-(2-(5-CYANO-2,6-BIS((3-HYDROXYPROPYL)AMINO)-4-METHYL-3-PYRIDINYL)DIAZENYL)-5-((2-(SULFOOXY)ETHYL)SULFONYL)BENZENESULFONIC ACID .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of “Awh8S3Y7RM” involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through a series of condensation reactions.
Introduction of Functional Groups: Various functional groups, such as cyano, hydroxypropyl, and sulfooxyethyl, are introduced through substitution and addition reactions.
Diazotization: The compound undergoes diazotization to form the diazenyl group.
Industrial Production Methods: Industrial production of “this compound” typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilizing batch reactors for controlled addition of reagents and monitoring reaction progress.
Purification: Employing techniques such as crystallization, distillation, and chromatography for purification of the final product.
Types of Reactions:
Oxidation: “this compound” can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidized Derivatives: Compounds with additional oxygen atoms.
Reduced Forms: Compounds with fewer oxygen atoms or additional hydrogen atoms.
Substituted Compounds: Derivatives with different functional groups.
Aplicaciones Científicas De Investigación
“Awh8S3Y7RM” has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying cellular processes.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of “Awh8S3Y7RM” involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to enzymes and receptors, modulating their activity.
Pathways Involved: It affects signaling pathways, leading to changes in cellular functions and responses
Comparación Con Compuestos Similares
“Awh8S3Y7RM” can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 2-(2-(5-CYANO-2,6-BIS((3-HYDROXYPROPYL)AMINO)-4-METHYL-3-PYRIDINYL)DIAZENYL)-5-((2-(SULFOOXY)ETHYL)SULFONYL)BENZENESULFONIC ACID.
Uniqueness: The presence of specific functional groups and the overall structure of “this compound” make it distinct from other compounds, providing unique properties and applications .
Propiedades
Número CAS |
765857-11-2 |
|---|---|
Fórmula molecular |
C21H28N6O11S3 |
Peso molecular |
636.7 g/mol |
Nombre IUPAC |
2-[[5-cyano-2,6-bis(3-hydroxypropylamino)-4-methylpyridin-3-yl]diazenyl]-5-(2-sulfooxyethylsulfonyl)benzenesulfonic acid |
InChI |
InChI=1S/C21H28N6O11S3/c1-14-16(13-22)20(23-6-2-8-28)25-21(24-7-3-9-29)19(14)27-26-17-5-4-15(12-18(17)40(32,33)34)39(30,31)11-10-38-41(35,36)37/h4-5,12,28-29H,2-3,6-11H2,1H3,(H2,23,24,25)(H,32,33,34)(H,35,36,37) |
Clave InChI |
MKMRMYWNAVZLEE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC(=C1N=NC2=C(C=C(C=C2)S(=O)(=O)CCOS(=O)(=O)O)S(=O)(=O)O)NCCCO)NCCCO)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


